2-({4-[(1,3-benzothiazol-2-yl)methyl]phenyl}amino)-N-(1-cyanocyclohexyl)propanamide
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Overview
Description
2-({4-[(1,3-benzothiazol-2-yl)methyl]phenyl}amino)-N-(1-cyanocyclohexyl)propanamide is a complex organic compound featuring a benzothiazole moiety Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 2-({4-[(1,3-benzothiazol-2-yl)methyl]phenyl}amino)-N-(1-cyanocyclohexyl)propanamide typically involves multiple steps. One common method includes the condensation of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance . This reaction is often carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve the use of microwave irradiation or one-pot multicomponent reactions to streamline the process and reduce costs .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole moiety, using reagents like sodium hydride or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
2-({4-[(1,3-benzothiazol-2-yl)methyl]phenyl}amino)-N-(1-cyanocyclohexyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as an inhibitor in various biological pathways, making it useful in studying enzyme functions.
Medicine: Its derivatives are being explored for their anti-tubercular and anti-cancer properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific biological context, but often include inhibition of key enzymes in metabolic or signaling pathways .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
- 2-aminobenzothiazole
- 6-methyl-1,3-benzothiazol-2-yl derivatives
- N’-(1,3-benzothiazol-2-yl)-arylamides Compared to these, 2-({4-[(1,3-benzothiazol-2-yl)methyl]phenyl}amino)-N-(1-cyanocyclohexyl)propanamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties .
Properties
IUPAC Name |
2-[4-(1,3-benzothiazol-2-ylmethyl)anilino]-N-(1-cyanocyclohexyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4OS/c1-17(23(29)28-24(16-25)13-5-2-6-14-24)26-19-11-9-18(10-12-19)15-22-27-20-7-3-4-8-21(20)30-22/h3-4,7-12,17,26H,2,5-6,13-15H2,1H3,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJIAPBFQYXVBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)NC2=CC=C(C=C2)CC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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